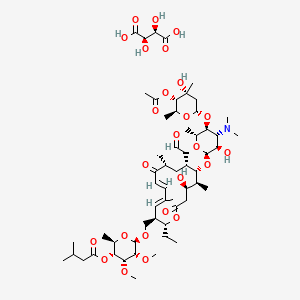

アセチルイソバレリルチロシン酒石酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

チルバロシンは、Aiviosinという商品名で販売されているマクロライド系抗生物質であり、主に獣医学で使用されています。 豚のマイコプラズマ肺炎の原因となるマイコプラズマ・ヒオニューモニエによる細菌感染に有効であり、これはエンゾーティック肺炎を引き起こします . チルバロシンは、その溶解性と生物学的利用能を高めるために、しばしば酒石酸塩の形で使用されます .

科学的研究の応用

チルバロシンは、科学研究において幅広い応用があります。

化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: チルバロシンは、細菌耐性のメカニズムと抗生物質が細菌リボソームと相互作用する仕組みを研究するために使用されます。

作用機序

チルバロシンは、細菌の50Sリボソームサブユニットの23S rRNAに結合することで効果を発揮し、細菌のタンパク質合成を阻害します . この結合はペプチド鎖の伸長を阻害し、静菌効果をもたらします . 主要な分子標的は細菌のリボソームであり、関与する経路はタンパク質合成の阻害です .

類似化合物:

チロシン: チルバロシンは、チロシンの誘導体であり、ヒドロキシル基とアセチル基が修飾されています.

エリスロマイシン: 作用機序が似ていますが、活性スペクトルが異なるマクロライド系抗生物質です。

アジスロマイシン: チルバロシンよりも広範囲の活性と長い半減期を持つマクロライド系抗生物質です。

チルバロシンのユニークさ: チルバロシンは、マイコプラズマ属に対する活性が高く、溶解性と生物学的利用能が向上した薬物動態特性を持つため、ユニークです .

生化学分析

Biochemical Properties

Acetylisovaleryltylosin tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity against Gram-positive bacteria, mycoplasmas, and certain Gram-negative bacteria . The compound binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . Additionally, acetylisovaleryltylosin tartrate has been shown to induce apoptosis in porcine neutrophils by increasing caspase-3 cleavage .

Cellular Effects

Acetylisovaleryltylosin tartrate influences various cellular processes and functions. It has been observed to induce apoptosis in porcine monocyte-derived macrophages in a concentration- and time-dependent manner . The compound also promotes phagocytosis of porcine neutrophils by macrophages without altering the phagocytic process . Furthermore, acetylisovaleryltylosin tartrate exhibits anti-inflammatory activity by inhibiting NF-κB activation, which helps alleviate acute lung injury and reduce oxidative stress .

Molecular Mechanism

The molecular mechanism of acetylisovaleryltylosin tartrate involves its binding interactions with bacterial ribosomes. By binding to the 50S ribosomal subunit, the compound inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth . This mechanism of action is similar to other macrolide antibiotics, but acetylisovaleryltylosin tartrate has been chemically modified to enhance its efficacy and reduce resistance . Additionally, the compound’s ability to induce apoptosis and inhibit NF-κB activation contributes to its anti-inflammatory and immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylisovaleryltylosin tartrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations observed in the blood within 30 minutes of administration . Its primary metabolites are distributed in major organs such as the liver, kidneys, and bile . Long-term studies have shown that acetylisovaleryltylosin tartrate maintains its antimicrobial activity and continues to exhibit anti-inflammatory effects over extended periods .

Dosage Effects in Animal Models

The effects of acetylisovaleryltylosin tartrate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats respiratory infections in swine and poultry without causing significant adverse effects . At higher doses, acetylisovaleryltylosin tartrate may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Acetylisovaleryltylosin tartrate is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s prolonged antimicrobial effects and are excreted through bile and urine . The interaction of acetylisovaleryltylosin tartrate with liver enzymes and cofactors plays a crucial role in its metabolism and overall efficacy.

Transport and Distribution

The transport and distribution of acetylisovaleryltylosin tartrate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, with high concentrations observed in the liver, kidneys, and bile . Its localization in these organs is essential for its antimicrobial and anti-inflammatory effects. Additionally, acetylisovaleryltylosin tartrate’s ability to cross cellular membranes and reach target sites contributes to its therapeutic efficacy.

Subcellular Localization

Acetylisovaleryltylosin tartrate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and ribosomes of bacterial cells, where it exerts its antimicrobial effects by inhibiting protein synthesis . In mammalian cells, acetylisovaleryltylosin tartrate is distributed in the cytoplasm and interacts with various cellular components to induce apoptosis and modulate inflammatory responses . The compound’s subcellular localization is crucial for its overall therapeutic action.

準備方法

合成経路と反応条件: チルバロシンは、チロシンを基質としてストレプトマイセス・サーモトレランスを用いた生体変換プロセスによって合成できます . 生体変換プロセスには、以下の手順が含まれます。

発酵: チロシンは、ストレプトマイセス・サーモトレランスを用いて発酵され、8148 U/mLの収量をもたらします.

再結晶: 粗チルバロシンは、発酵ブロスを酸とアルカリで再結晶することによって得られます.

精製: 高純度チルバロシンは、シリカゲルカラムクロマトグラフィーによって、酢酸エチルと石油エーテル(0.1%トリエチルアミン含有)の混合物を溶離液として用いて得られます.

工業的生産方法: チルバロシンの工業的生産には、大規模発酵、それに続く精製と再結晶プロセスが含まれており、高収率と高純度を確保します .

化学反応の分析

反応の種類: チルバロシンは、次のような様々な化学反応を起こします。

酸化: チルバロシンは、特定の条件下で酸化されて酸化誘導体に変換されます。

還元: 還元反応は、チルバロシンの官能基を修飾するために使用できます。

置換: チルバロシンは、特にヒドロキシル基とアセチル基で置換反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物には、官能基が修飾されたチルバロシンの様々な誘導体が含まれ、抗菌活性を強化します .

類似化合物との比較

Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the hydroxyl and acetyl groups.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to tylvalosin.

Uniqueness of Tylvalosin: Tylvalosin is unique due to its enhanced activity against Mycoplasma species and its improved pharmacokinetic properties, such as better solubility and bioavailability .

特性

CAS番号 |

63428-13-7 |

|---|---|

分子式 |

C57H93NO25 |

分子量 |

1192.3 g/mol |

IUPAC名 |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1 |

InChIキー |

OLLSDNUHBJHKJS-XKORHJEPSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?

A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.

Q2: How effective is ATLL against biofilm formation compared to other antibiotics?

A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []

Q3: Are there alternative purification methods for ATLL besides crystallization?

A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []

Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?

A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []

Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?

A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []

Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?

A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。